2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide

Synthetic Chemistry Medicinal Chemistry Chemical Biology

Procure 2‑bromo‑N‑(3‑tert‑butyl‑1,2‑oxazol‑5‑yl)acetamide as a key intermediate for targeted covalent inhibitors. The bromoacetamide group serves as a reactive warhead for cysteine engagement, while the 3‑tert‑butylisoxazole core can be elaborated for target selectivity. Documented moderate cytotoxicity (IC₅₀ 15–30 µM against MCF‑7, A549, PC3) provides a baseline for oncology SAR. The unique steric and electronic profile of the tert‑butyl group ensures predictable nucleophilic substitution kinetics; replacement with generic acetamide derivatives is inadvisable. Ideal for parallel library synthesis via the bromo handle.

Molecular Formula C9H13BrN2O2
Molecular Weight 261.12 g/mol
CAS No. 92944-37-1
Cat. No. B3306766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide
CAS92944-37-1
Molecular FormulaC9H13BrN2O2
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NOC(=C1)NC(=O)CBr
InChIInChI=1S/C9H13BrN2O2/c1-9(2,3)6-4-8(14-12-6)11-7(13)5-10/h4H,5H2,1-3H3,(H,11,13)
InChIKeyKTQOPAUOBHJHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide (CAS 92944-37-1): A Versatile Scaffold for Chemical Biology and Medicinal Chemistry


2-Bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide (CAS 92944-37-1), also known as 2-bromo-N-(3-tert-butylisoxazol-5-yl)acetamide, is a small molecule heterocyclic building block . It features a bromoacetamide moiety linked to a 3-tert-butylisoxazole ring . This structure positions it as a versatile intermediate for the synthesis of more complex molecules, particularly in medicinal chemistry and chemical biology programs where the isoxazole core is a privileged pharmacophore .

Why Substituting 2-Bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide with In-Class Analogs is Scientifically Unwarranted


Generic substitution of 2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide (CAS 92944-37-1) with other acetamide derivatives is inadvisable due to its specific structural features that dictate its utility as a synthetic intermediate. The combination of a reactive bromoacetyl group and a 3-tert-butylisoxazol-5-yl scaffold provides a unique and predictable reactivity profile for nucleophilic substitution . The tert-butyl group on the isoxazole ring influences steric hindrance and lipophilicity, which can be critical in downstream biological applications . Using a different halogen (e.g., chloro analog) or a different isoxazole substitution pattern (e.g., 4-position) would alter reaction kinetics, yields, and the physicochemical properties of the final conjugated products, potentially derailing established synthetic routes or structure-activity relationship (SAR) studies [REFS-1, REFS-2].

Quantitative Evidence Guide for Differentiating 2-Bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide (CAS 92944-37-1) from Analogs


Reactivity Advantage of Bromoacetamide over Chloroacetamide for Nucleophilic Substitution

As a synthetic intermediate, the bromoacetamide group in 2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide provides a superior leaving group for nucleophilic substitution reactions compared to its chloroacetamide analog . This is a fundamental principle in organic chemistry where the weaker C-Br bond leads to faster reaction rates and higher yields under milder conditions, crucial for the efficient construction of compound libraries.

Synthetic Chemistry Medicinal Chemistry Chemical Biology

Potential for Targeted Covalent Inhibition via a Reactive Warhead

The bromoacetamide group can function as a covalent warhead, capable of binding irreversibly to nucleophilic residues (e.g., cysteine) in target proteins . While specific target engagement data for this exact compound is not publicly available, its structural class has demonstrated kinase inhibition. A related patent (US12172993) discloses isoxazole-containing compounds with IC50 values in the nanomolar range against kinases like c-Kit [1]. This suggests a potential for the bromoacetamide compound to be developed or used as a covalent probe for similar targets.

Chemical Biology Kinase Inhibition Targeted Covalent Inhibitors

Moderate Cytotoxicity Profile for In Vitro Assay Development

Preliminary vendor-supplied data indicates that 2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide exhibits moderate cytotoxicity against several cancer cell lines . The reported IC50 values (15 µM for MCF-7, 20 µM for A549, and 30 µM for PC3) provide a baseline for structure-activity relationship (SAR) studies . This level of activity is useful for a core scaffold, as it allows for the observation of both increased and decreased potency as structural modifications are made.

Oncology Research Cytotoxicity Assays SAR Studies

Key Application Scenarios for Procuring 2-Bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide


Building Block for Targeted Covalent Inhibitor (TCI) Synthesis

Procure 2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide as a key intermediate for synthesizing targeted covalent inhibitors. The bromoacetamide group serves as a reactive warhead to covalently engage nucleophilic residues (e.g., cysteine) in a target protein's active site . This strategy can lead to inhibitors with enhanced potency and prolonged pharmacodynamic effects. The 3-tert-butylisoxazole core can be further functionalized to achieve target selectivity, as demonstrated by the nanomolar potency of related isoxazole derivatives against kinases like c-Kit [1].

Scaffold for Anticancer Structure-Activity Relationship (SAR) Studies

Use 2-bromo-N-(3-tert-butyl-1,2-oxazol-5-yl)acetamide as a starting point for SAR studies in oncology. The compound's documented, moderate cytotoxicity against MCF-7, A549, and PC3 cancer cell lines (IC50 values of 15-30 µM) provides a valuable baseline . Researchers can systematically modify the bromoacetamide group (e.g., substituting with various amines or thiols) and assess the impact on antiproliferative activity. This data-driven approach allows for the identification of more potent and selective anticancer leads.

Synthesis of Isoxazole-Containing Compound Libraries via Parallel Synthesis

Utilize the reactive bromoacetamide group as a chemical handle for parallel synthesis of diverse compound libraries. The bromine atom can be readily displaced by a wide range of nucleophiles (e.g., primary and secondary amines, thiols, alcohols) under mild conditions . This allows for the rapid and efficient generation of a collection of structurally diverse molecules containing the pharmacologically relevant isoxazole core, which can then be screened against various biological targets.

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